7-Bromo-4-methoxyquinazoline
Description
7-Bromo-4-methoxyquinazoline is a halogenated heterocyclic compound featuring a quinazoline backbone substituted with a bromine atom at position 7 and a methoxy group at position 2. Quinazolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methoxy group modulates electronic effects and solubility.
Properties
IUPAC Name |
7-bromo-4-methoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-7-3-2-6(10)4-8(7)11-5-12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJALIJCOKXZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A foundational approach involves cyclocondensation of substituted anthranilic acids with formamidine acetate. This method, adapted from quinazolinone syntheses , leverages the reactivity of brominated benzoic acid precursors. For instance, 2,4-dibromo-5-methoxybenzoic acid undergoes cyclization in the presence of formamidine acetate and inorganic bases (e.g., KCO) at 120–140°C for 6–8 hours . The reaction proceeds via intramolecular dehydration, forming the quinazoline core.
Reaction Conditions
-
Catalysts : Dual catalyst systems (e.g., CuI and Pd(PPh)) improve cyclization efficiency .
-
Solvent : Dimethylformamide (DMF) or toluene enhances solubility and reaction homogeneity.
This route avoids isomer formation common in Sandmeyer reactions , streamlining production. However, the cost of dibrominated precursors remains a limitation.
Halogenation-Methoxylation Sequential Synthesis
A two-step protocol modifies preformed quinazoline scaffolds. Starting with 4-hydroxyquinazoline, bromination at the 7-position is achieved using POBr or N-bromosuccinimide (NBS) in acetic acid . Subsequent methoxylation employs sodium methoxide under nucleophilic aromatic substitution (SNAr) conditions.
Step 1: Bromination
Step 2: Methoxylation
This method’s regioselectivity is attributed to the directing effects of the 4-hydroxy group, which activates the 7-position for electrophilic bromination.
Microwave-Assisted One-Pot Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A mixture of 4-methoxyaniline, bromine, and urea in polyphosphoric acid (PPA) undergoes cyclodehydration under microwave conditions (150°C, 30 minutes) . This method reduces reaction times from hours to minutes but requires specialized equipment.
Key Parameters
-
Microwave Power : 300 W, pulsed mode to prevent overheating.
While efficient, scalability challenges and energy costs limit industrial adoption.
Catalytic Cross-Coupling Approaches
Palladium-catalyzed cross-coupling introduces bromine post-cyclization. For example, Suzuki-Miyaura coupling of 4-methoxyquinazoline-7-boronic acid with aryl bromides achieves late-stage diversification . Alternatively, direct C–H bromination using Br and FeCl at 80°C affords the target compound in 70% yield .
Advantages
-
Functional group tolerance enables parallel synthesis of derivatives.
Comparative Analysis of Synthetic Routes
Key Observations
-
Cyclization offers the highest scalability but depends on costly dibrominated precursors .
-
Microwave synthesis prioritizes speed over yield, suitable for lab-scale exploration .
-
Cross-coupling balances yield and versatility, ideal for derivative libraries .
Challenges and Optimization Strategies
Regioselectivity in Bromination
Unwanted bromination at the 5- or 6-positions occurs under harsh conditions. Employing directing groups (e.g., –OMe at C4) and low-temperature bromination (0–5°C) mitigates this .
Purification Complexities
Column chromatography remains essential due to similar polarities of byproducts . Gradient elution (petroleum ether to ethyl acetate) resolves 7-bromo-4-methoxyquinazoline from di-brominated analogues .
Green Chemistry Considerations
Replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized derivatives of quinazoline.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that 7-bromo-4-methoxyquinazoline exhibits potent anticancer effects. It has been studied extensively for its ability to inhibit the proliferation of various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Variations at different positions on the quinazoline ring have been linked to changes in potency and selectivity against cancer cell lines.
- Compounds with additional halogen substitutions at strategic positions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
Antimicrobial Properties
Beyond its anticancer applications, this compound has also been evaluated for its antimicrobial activities.
Inhibition of Mycobacterium tuberculosis
Certain quinazoline derivatives, including this compound, have demonstrated inhibitory effects on Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis, particularly in light of increasing rates of multidrug-resistant strains .
Anti-inflammatory and Antiviral Activities
Quinazoline derivatives have been recognized for their broad range of pharmacological activities, including anti-inflammatory and antiviral properties. Studies suggest that these compounds can act as effective agents against viral infections such as Chikungunya virus (CHIKV), showcasing their potential in developing new antiviral therapies .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being explored for their ability to act as competitive inhibitors at critical enzymatic sites involved in various diseases .
Case Studies and Research Findings
Several studies highlight the promising applications of this compound:
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxyquinazoline largely depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The bromine and methoxy groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Bromine at position 7 (vs. 6 in 6-bromo derivatives) alters electronic distribution, affecting regioselectivity in further reactions.
- Functional Groups : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups at position 4 modulate ring reactivity. Methoxy enhances solubility but reduces electrophilic substitution rates compared to chloro.
- Hybrid Substituents : Compounds like 7-Bromo-4-chloro-2-chloromethyl-quinazoline exhibit enhanced reactivity due to multiple leaving groups (Cl, CH₂Cl), enabling diverse derivatization.
Biological Activity
7-Bromo-4-methoxyquinazoline is a synthetic compound that belongs to the quinazoline family, characterized by its unique structural features, including a bromine atom and a methoxy group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula of this compound is , with a molecular weight of approximately 227.07 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for synthesizing various pharmacologically active compounds.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : By binding to the active sites of target enzymes, it disrupts their activity, leading to altered cellular signaling.
- Cell Proliferation Inhibition : It has been shown to inhibit cancer cell proliferation through various pathways, potentially acting as an antitumor agent.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study utilizing MCF-7 breast cancer cells reported an IC50 value indicating the concentration required to inhibit cell growth by 50%. The compound's efficacy was assessed using the sulforhodamine B (SRB) assay, revealing promising results in inhibiting cell growth under various conditions.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown activity against various bacterial strains, contributing to its potential as an antibacterial agent. In vitro studies have indicated effective inhibition against multi-drug resistant strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the quinazoline structure can influence biological activity. The presence of both bromine and methoxy groups is critical for enhancing reactivity and biological efficacy. Comparative analysis with similar compounds indicates that variations in halogen substitution significantly affect potency.
| Compound | Activity |
|---|---|
| This compound | High anticancer activity |
| 7-Chloro-4-methoxyquinazoline | Moderate activity |
| 4-Methoxyquinazoline | Low activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromo-4-methoxyquinazoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves halogenation and methoxylation of quinazoline precursors. For example, bromination at the 7-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (50–60°C). Methoxylation at the 4-position may employ nucleophilic substitution with sodium methoxide in anhydrous DMF. Optimization includes adjusting stoichiometry (1.2–1.5 equiv. of brominating agent) and reaction time (6–12 hours) to minimize by-products. Monitoring via TLC and using inert atmospheres (N₂/Ar) improves reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons for bromine deshielding effects).
- HRMS (EI/ESI) : For precise molecular weight validation (e.g., calculated vs. experimental m/z for C₉H₇BrN₂O).
- IR Spectroscopy : To identify functional groups (e.g., C-Br stretch ~550 cm⁻¹, C-O stretch ~1250 cm⁻¹).
Cross-referencing with elemental analysis (C, H, N) ensures purity .
Q. What safety protocols are recommended when handling brominated quinazolines?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Collect brominated by-products in halogenated waste containers, adhering to REACH regulations.
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer : SAR analysis involves systematic substitution at the 2-, 6-, and 8-positions to evaluate pharmacophore contributions. For example:
- Electron-Withdrawing Groups (e.g., -NO₂) : May enhance binding to CNS targets by increasing polarity.
- Bulkier Substituents (e.g., benzyl) : Can improve blood-brain barrier penetration.
Biological assays (e.g., IC₅₀ in receptor-binding studies) paired with computational docking (AutoDock Vina) identify critical interactions. Prioritize derivatives with >50% activity in preliminary screens .
Q. What in vivo models are appropriate for evaluating the CNS activity of quinazoline derivatives?
- Methodological Answer :
- Seizure Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents to assess anticonvulsant potential.
- Locomotor Activity Tests : Open-field assays to screen for CNS depressant effects.
- Dosage : Administer this compound intraperitoneally (10–100 mg/kg) and compare to standards like phenobarbital. Monitor latency to seizure onset and mortality rates over 24 hours .
Q. How can researchers resolve contradictions in biological activity data across studies on quinazoline derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for in vitro/in vivo assays (e.g., fixed cell lines, uniform dosing schedules).
- Purity Verification : Use HPLC (≥95% purity) and NMR to confirm structural integrity.
- Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends obscured by small sample sizes .
Q. How can the FINER criteria improve the design of mechanistic studies on this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to analytical tools (e.g., LC-MS for metabolite identification).
- Novelty : Focus on understudied targets (e.g., NMDA receptor subtypes).
- Ethics : Adhere to IACUC protocols for animal studies.
- Relevance : Align with global health priorities (e.g., epilepsy treatment). Pilot studies (n=3–5) assess practicality before scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
